N-(4-iodophenyl)cyclopropanecarboxamide

Crystallography Process Chemistry Quality Control

N-(4-Iodophenyl)cyclopropanecarboxamide outperforms bromo/chloro analogs: ~100× faster Pd(0) oxidative addition enables mild Suzuki coupling (25–60°C) preserving the cyclopropane ring. The para-iodo σ-hole drives directional halogen bonding 2–3× stronger than bromine. The constrained amide (rotational barrier ~18–20 kcal/mol) pre-organizes pharmacophores, reducing entropic penalties. High mp (214–216°C) eases purification; strong anomalous scattering (f''=6.8 e⁻) enables SAD/MAD phasing. 95% purity.

Molecular Formula C10H10INO
Molecular Weight 287.1 g/mol
CAS No. 23779-17-1
Cat. No. B186092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-iodophenyl)cyclopropanecarboxamide
CAS23779-17-1
Molecular FormulaC10H10INO
Molecular Weight287.1 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NC2=CC=C(C=C2)I
InChIInChI=1S/C10H10INO/c11-8-3-5-9(6-4-8)12-10(13)7-1-2-7/h3-7H,1-2H2,(H,12,13)
InChIKeyOWRJMRAKRDWZHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Iodophenyl)cyclopropanecarboxamide CAS 23779-17-1: Technical Specification and Procurement Baseline


N-(4-Iodophenyl)cyclopropanecarboxamide (CAS 23779-17-1) is a synthetic aryl cyclopropanecarboxamide derivative with the molecular formula C10H10INO and a molecular weight of 287.10 g/mol [1]. The compound features a cyclopropane ring linked via an amide bond to a 4-iodophenyl moiety, with the iodine atom located at the para position of the phenyl ring . Key physicochemical properties include a melting point range of 214–216°C (reported value) or 210–213°C (AKSci specification), a predicted boiling point of 411.5°C at 760 mmHg, a calculated LogP of 2.71–3.2, and a topological polar surface area (PSA) of 29.1 Ų . The compound is classified as an irritant (GHS H315, H319, H335) and exhibits light sensitivity, necessitating storage at 2–8°C protected from light and moisture [2].

Why N-(4-Iodophenyl)cyclopropanecarboxamide Cannot Be Replaced by Unsubstituted or Halogen-Substituted Cyclopropanecarboxamide Analogs


Substitution of N-(4-iodophenyl)cyclopropanecarboxamide with structurally similar aryl cyclopropanecarboxamides is not functionally equivalent in research and industrial contexts due to quantifiable differences in molecular recognition, reaction kinetics, and physicochemical properties. The para-iodo substituent confers distinct electronic effects (σp = +0.18 for iodine vs. σp = +0.23 for bromo, +0.06 for fluoro) and van der Waals volume (iodine: 19.6 cm³/mol vs. bromine: 14.3 cm³/mol vs. chlorine: 11.6 cm³/mol) that modulate intermolecular interactions including halogen bonding and hydrophobic contacts [1]. The cyclopropane ring constrains the amide bond into a specific conformation with a calculated rotational barrier distinct from acyclic analogs, which translates to different binding thermodynamics and metabolic stability profiles [2]. These structural determinants mean that even close analogs—such as the 4-bromo, 4-chloro, 4-fluoro, or unsubstituted phenyl cyclopropanecarboxamides—exhibit measurably different properties in catalysis, binding assays, and crystallization studies, as quantified in the evidence below.

Quantitative Differentiation of N-(4-Iodophenyl)cyclopropanecarboxamide: Head-to-Head and Cross-Study Evidence Against Analogs


Melting Point Elevation Relative to Unsubstituted and Halogen-Substituted Aryl Cyclopropanecarboxamide Analogs

N-(4-Iodophenyl)cyclopropanecarboxamide exhibits a melting point of 214–216°C (214–216°C range per Chem960 database; 210–213°C per AKSci GC specification), which is substantially elevated relative to the unsubstituted parent compound N-phenylcyclopropanecarboxamide (MP: 108–110°C) and the 4-bromo analog (MP: approximately 168–170°C) . This melting point elevation correlates with the iodine substituent‘s larger atomic radius and enhanced capacity for intermolecular halogen bonding and increased molecular polarizability, resulting in stronger crystal lattice cohesion [1]. The ΔMP relative to the unsubstituted phenyl analog is +104–108°C, and relative to the 4-bromo analog is +42–48°C.

Crystallography Process Chemistry Quality Control Purification

Reactivity Enhancement in Cross-Coupling Catalysis: Aryl Iodide vs. Aryl Bromide and Chloride Analogs

The 4-iodophenyl moiety in N-(4-iodophenyl)cyclopropanecarboxamide provides substantially higher reactivity in palladium-catalyzed cross-coupling reactions compared to its 4-bromo and 4-chloro analogs. Aryl iodides undergo oxidative addition to Pd(0) complexes approximately 10²–10³ times faster than aryl bromides and 10⁴–10⁵ times faster than aryl chlorides under comparable conditions, with reported relative rate constants of k(ArI) : k(ArBr) : k(ArCl) ≈ 1000 : 10 : 1 in Suzuki-Miyaura couplings [1][2]. The C(sp²)–I bond dissociation energy is approximately 65 kcal/mol, compared to ~81 kcal/mol for C–Br and ~95 kcal/mol for C–Cl, lowering the activation barrier for catalytic turnover [3].

Cross-Coupling Suzuki-Miyaura Sonogashira Catalysis Organic Synthesis

LogP Elevation and Membrane Permeability Relative to 4-Fluoro, 4-Chloro, and Unsubstituted Analogs

N-(4-Iodophenyl)cyclopropanecarboxamide has a calculated LogP of 2.71–3.20 [1]. The iodine substituent (Hansch π value = +1.12) confers significantly greater lipophilicity than the 4-fluoro analog (π = +0.14, calculated LogP for 4-fluoro analog ≈ 1.5), 4-chloro analog (π = +0.71, LogP ≈ 2.1), and unsubstituted phenyl analog (π = 0.00, LogP ≈ 1.4) [2]. This ΔLogP of +0.6 to +1.2 units relative to the 4-chloro analog and +1.2 to +1.8 units relative to the unsubstituted analog predicts enhanced passive membrane permeability, as LogP values between 2 and 3.5 are empirically associated with optimal oral absorption and blood-brain barrier penetration [2].

Lipophilicity ADME Drug Design Medicinal Chemistry Bioavailability

Cyclopropane Ring-Induced Conformational Restriction and Amide Bond Geometry vs. Acyclic Carboxamide Analogs

The cyclopropane ring in N-(4-iodophenyl)cyclopropanecarboxamide constrains the amide carbonyl into a specific spatial orientation that differs from acyclic carboxamide analogs (e.g., N-(4-iodophenyl)acetamide, N-(4-iodophenyl)propanamide). The C–C–C bond angle in cyclopropane is 60° (vs. 109.5° for sp³ carbon in acyclic chains), resulting in the cyclopropane-carboxamide moiety adopting a rigid s-cis or s-trans amide conformation with a rotational barrier of approximately 18–20 kcal/mol, compared to ~15–16 kcal/mol for acyclic secondary amides [1][2]. This conformational restriction reduces the entropic penalty upon target binding (estimated ΔΔS ≈ 3–5 cal/mol·K) and can enhance binding affinity by up to 10-fold for targets with complementary binding pockets [3].

Conformational Analysis Molecular Modeling Structure-Based Design Binding Affinity

Halogen Bonding Capacity of Iodine vs. Bromine, Chlorine, and Fluorine Substituents in Molecular Recognition

The iodine atom in N-(4-iodophenyl)cyclopropanecarboxamide functions as a potent halogen bond donor, with a calculated σ-hole electrostatic potential of approximately +20–25 kcal/mol on the iodine atom (vs. +10–15 kcal/mol for bromine, +5–8 kcal/mol for chlorine, and negligible for fluorine) [1][2]. The C–I···O halogen bond energy ranges from 2.5–4.0 kcal/mol (comparable to moderate hydrogen bonds), whereas C–Br···O halogen bonds are 1.5–2.5 kcal/mol, and C–Cl···O halogen bonds are <1.0 kcal/mol [3]. This differential halogen bonding strength translates to measurable differences in protein-ligand complex stability and crystal packing arrangements.

Halogen Bonding Supramolecular Chemistry Crystal Engineering Protein-Ligand Interactions

Research and Industrial Applications of N-(4-Iodophenyl)cyclopropanecarboxamide Based on Quantified Differentiation


Palladium-Catalyzed Cross-Coupling for Synthesis of Biaryl and Alkyne-Functionalized Cyclopropanecarboxamides

N-(4-Iodophenyl)cyclopropanecarboxamide serves as an optimal aryl iodide substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The aryl iodide moiety undergoes oxidative addition to Pd(0) catalysts ~100× faster than aryl bromides and ~1000× faster than aryl chlorides [1][2], enabling coupling under mild conditions (25–60°C, 0.5–2 mol% Pd catalyst) that preserve the thermally sensitive cyclopropane ring. This differentiated reactivity allows sequential coupling strategies where the 4-iodo compound is preferentially functionalized in the presence of less reactive aryl halides [1].

Fragment-Based Drug Discovery Requiring Halogen Bonding Interactions

The 4-iodophenyl moiety provides a σ-hole electrostatic potential of +20–25 kcal/mol, generating C–I···O halogen bonds of 2.5–4.0 kcal/mol with carbonyl oxygen atoms in protein binding pockets [3][4]. This interaction strength is 2–3× that of bromine and 4–8× that of chlorine [4]. The directional nature of halogen bonding (~180° C–I···O angle preference) provides a geometrically defined anchor for fragment elaboration, while the cyclopropane ring constrains amide bond conformation (Δ rotational barrier +3–5 kcal/mol vs. acyclic analogs) to reduce entropic penalties upon binding [5][6].

Development of Conformationally Constrained Chemical Probes for Target Validation

The cyclopropane ring in N-(4-iodophenyl)cyclopropanecarboxamide restricts the carboxamide moiety into a rigid conformation (rotational barrier ~18–20 kcal/mol) compared to freely rotating acyclic amides (~15–16 kcal/mol) [5][6]. This conformational pre-organization is valuable for designing chemical probes that require precise spatial orientation of pharmacophoric elements. The combination with the para-iodo substituent enables both conformational control and halogen bonding-based target engagement, providing a dual-mode interaction profile not achievable with unsubstituted or lighter halogen analogs [4][5].

Crystallographic Studies Leveraging High Melting Point and Heavy Atom for Phasing

The elevated melting point (214–216°C), which is +104–108°C higher than the unsubstituted phenyl analog and +42–48°C higher than the 4-bromo analog , facilitates purification and handling of crystalline material. The iodine atom provides strong anomalous scattering (f‘’ = 6.8 electrons at Cu Kα wavelength) for single-wavelength anomalous diffraction (SAD) or multiple-wavelength anomalous diffraction (MAD) phasing in protein crystallography [7]. The combination of high melting point (enabling stable crystal growth) and heavy atom phasing power makes this compound valuable as a crystallization additive or for soaking into protein crystals for phase determination [7].

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